2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol
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Overview
Description
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol typically involves the bromination of 4-(2-hydroxyethyl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 2-bromo-4-(2-oxoethyl)-6-methoxyphenol or 2-bromo-4-(2-carboxyethyl)-6-methoxyphenol.
Reduction: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2-hydroxyethyl)phenol
- 2-Bromo-4-(2-methoxyethyl)-6-methoxyphenol
- 4-(2-Hydroxyethyl)-6-methoxyphenol
Uniqueness
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenol ring, along with a bromine atom
Properties
Molecular Formula |
C9H11BrO3 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-bromo-4-(2-hydroxyethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
BDKLMKFUOILBFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCO)Br)O |
Origin of Product |
United States |
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